Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate
Overview
Description
Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate is a chemical compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . It is a piperidine derivative that features a prop-2-yn-1-yl group attached to the nitrogen atom and a methyl ester group at the 2-position of the piperidine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate can be synthesized through the N-alkylation of methyl piperidine-2-carboxylate with propargyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide and a phase-transfer catalyst like tetrabutylammonium bromide. The reaction is carried out in a solvent such as toluene at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides and bases like sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include various substituted piperidine derivatives.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes and ketones.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then interact with enzymes or receptors, modulating their activity and leading to the observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Methyl 1-(prop-2-yn-1-yl)-1H-indole-5-carboxylate: Contains an indole ring, used in Sonogashira cross-coupling reactions.
Uniqueness
Methyl 1-(prop-2-yn-1-yl)piperidine-2-carboxylate is unique due to its specific piperidine ring structure combined with the prop-2-yn-1-yl and methyl ester groups. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.
Properties
IUPAC Name |
methyl 1-prop-2-ynylpiperidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-3-7-11-8-5-4-6-9(11)10(12)13-2/h1,9H,4-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSWKTCGACCJCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCN1CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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